4-Chloro-3-fluoro-2-methylaniline

説明

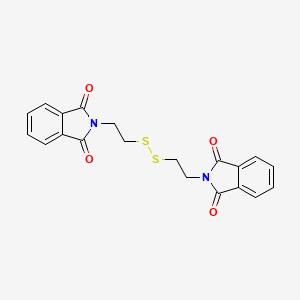

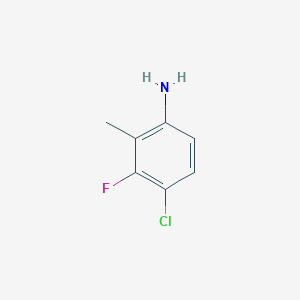

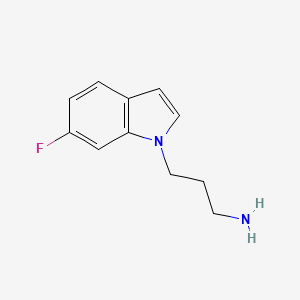

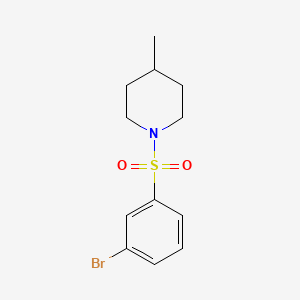

4-Chloro-3-fluoro-2-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is a solid substance and is considered to be a derivative of aniline .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2-methylaniline is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a methylamine group . The InChI code for this compound is 1S/C7H7ClFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-fluoro-2-methylaniline are not detailed in the sources, similar compounds like 4-Fluoro-3-methylaniline have been used in the synthesis of other complex molecules .科学的研究の応用

Pharmaceuticals and Medicinal Chemistry

4-Chloro-3-fluoro-2-methylaniline serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create novel drug candidates, especially those targeting specific receptors or enzymes. Its structural modifications can lead to improved bioavailability, reduced toxicity, and enhanced pharmacological activity. For instance, it has been employed in the development of antiviral agents, anti-inflammatory drugs, and anticancer therapies .

Agrochemicals and Pesticides

The compound finds application in the agrochemical industry. Chemists use it as a precursor for designing herbicides, fungicides, and insecticides. By introducing functional groups or altering the substitution pattern, scientists can tailor its properties to selectively target pests or weeds while minimizing harm to non-target organisms. The synthesis of novel agrochemicals often involves 4-Chloro-3-fluoro-2-methylaniline as a key intermediate .

Dye and Pigment Synthesis

Due to its aromatic nature, this compound plays a role in the creation of dyes and pigments. By coupling it with other aromatic compounds, chemists generate colored molecules used in textiles, paints, and printing inks. The resulting dyes exhibit diverse shades, from reds to blues, depending on the specific reaction conditions and substituents. Researchers continue to explore its potential for developing new chromophores .

Materials Science and Polymer Chemistry

Researchers incorporate 4-Chloro-3-fluoro-2-methylaniline into polymer chains during copolymerization processes. These polymers find applications in coatings, adhesives, and engineering plastics. The presence of this aromatic amine enhances mechanical properties, such as tensile strength and impact resistance. Additionally, it contributes to thermal stability and chemical resistance, making it valuable in material science .

Organic Synthesis and Functionalization

Organic chemists utilize this compound as a versatile intermediate for various functional group transformations. For example:

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions enable the creation of complex molecules using 4-Chloro-3-fluoro-2-methylaniline as a starting point .

Research in Organic Electronics

The field of organic electronics explores materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Researchers investigate the electronic properties of 4-Chloro-3-fluoro-2-methylaniline and its derivatives. These studies contribute to the development of efficient and cost-effective organic electronic devices .

Safety And Hazards

特性

IUPAC Name |

4-chloro-3-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSBJDYIRNTFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)